![molecular formula C13H17NO3 B2890527 4-[(2-Ethylbutanoyl)amino]benzoic acid CAS No. 486440-98-6](/img/structure/B2890527.png)

4-[(2-Ethylbutanoyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

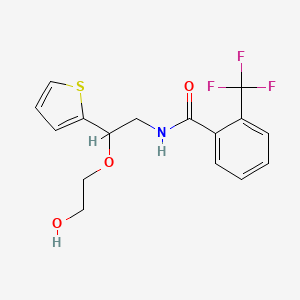

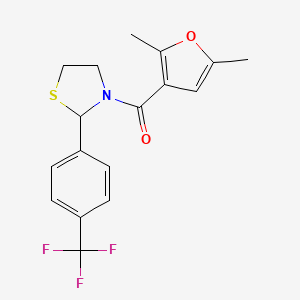

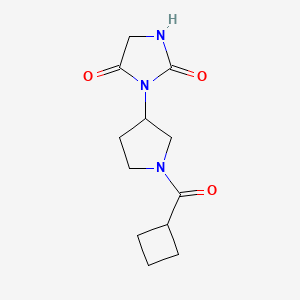

“4-[(2-Ethylbutanoyl)amino]benzoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 .

Molecular Structure Analysis

The molecular structure of “4-[(2-Ethylbutanoyl)amino]benzoic acid” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Applications De Recherche Scientifique

Synthesis and Chemical Properties : A study by Seebach and Estermann (1987) explores the α-alkylation of β-aminobutanoates with lk-1.2-induction, presenting methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987). This highlights the compound's relevance in synthetic chemistry for creating specific molecular configurations.

Prodrug Development for Cancer Therapy : Springer et al. (1990) describe the synthesis of novel prodrugs, including derivatives of 4-[(2-Ethylbutanoyl)amino]benzoic acid, as bifunctional alkylating agents for anticancer applications (Springer et al., 1990). These compounds are designed to be activated at tumor sites, emphasizing their potential in targeted cancer therapy.

Biochemical Synthesis and Derivatives : Estermann and Seebach (1988) detail the diastereoselective alkylation of 3-Aminobutanoic Acid, a process significant for synthesizing various biochemical derivatives, including those related to 4-[(2-Ethylbutanoyl)amino]benzoic acid (Estermann & Seebach, 1988).

Development of Novel Amino Acids and Peptidomimetics : Pascal et al. (2000) report the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid that shows promise in applications as a building block for the synthesis of peptidomimetics (Pascal et al., 2000). This indicates the compound's role in developing new therapeutic agents.

Electrochemical and Material Science Applications : Kowsari et al. (2018) investigate the influence of different N‑benzoyl derivatives of isoleucine on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films (Kowsari et al., 2018). This research suggests potential applications in energy storage and material science.

Food Science and Safety : A study by Del Olmo, Calzada, and Nuñez (2017) discusses benzoic acid and its derivatives, including 4-[(2-Ethylbutanoyl)amino]benzoic acid, in the context of their occurrence in foods and uses as additives (Del Olmo, Calzada, & Nuñez, 2017). This highlights the compound's relevance in food science and public health.

Synthesis of Novel Pharmaceutical Compounds : El‐Faham et al. (2013) discuss the use of OxymaPure/DIC for the synthesis of a novel series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham et al., 2013). These findings are significant for pharmaceutical chemistry, illustrating the compound's versatility in drug development.

Biocatalysis and Enzymatic Reactions : Hernández et al. (2017) demonstrate the synthesis of 2-Amino-4-hydroxybutanoic Acid through a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a transamination process (Hernández et al., 2017). This research underscores the compound's utility in enzymatic synthesis and industrial bioprocesses.

Propriétés

IUPAC Name |

4-(2-ethylbutanoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-10(6-8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURUEQNIYXFNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Ethylbutanoyl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B2890446.png)

![(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2890449.png)

![N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2890463.png)